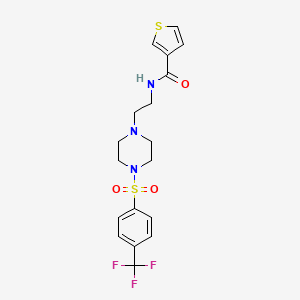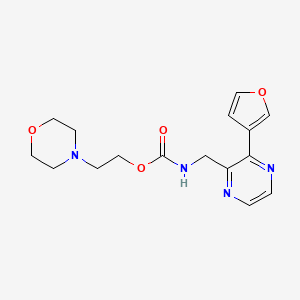
N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a synthetic compound characterized by its unique combination of a trifluoromethylphenyl group, a sulfonyl group, a piperazinyl moiety, and a thiophene-3-carboxamide structure. This multifunctional compound finds applications in various fields due to its interesting chemical and biological properties.
Synthetic Routes and Reaction Conditions
Formation of the Intermediate: : The synthesis begins with the preparation of 4-(trifluoromethyl)phenylsulfonyl piperazine. This is achieved through the sulfonylation of piperazine with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Thiophene Carboxamide: : The intermediate compound is then reacted with 2-bromoethyl thiophene-3-carboxamide under nucleophilic substitution conditions. This requires a polar aprotic solvent like dimethylformamide and a base like potassium carbonate.
Purification: : The final compound is purified using chromatographic techniques, such as silica gel column chromatography, to achieve the desired purity.
Industrial Production Methods: Industrial-scale production typically involves:
Optimizing reaction conditions for high yield and purity.
Using continuous flow reactors to maintain consistent reaction parameters.
Implementing robust purification processes to ensure quality control.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring, forming sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction reactions can target the sulfonyl group or the carboxamide function, typically using reducing agents like lithium aluminum hydride.
Substitution: : The piperazinyl group allows for nucleophilic substitution reactions, where the nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxidation.
Reduction: : Lithium aluminum hydride or borane for carboxamide reduction.
Substitution: : Alkyl halides or acyl chlorides for piperazine substitution.
Major Products Formed
Oxidation Products: : Thiophene sulfoxides and sulfones.
Reduction Products: : Amines and alcohols.
Substitution Products: : N-alkyl or N-acyl derivatives.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown affinity to multiple receptors . For instance, a related compound, D2AAK3, has shown affinity to dopamine D2, D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets and induce changes that lead to its biological effects . For instance, D2AAK3, a similar compound, has been found to act as an antagonist at the dopamine D2 receptor .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound might also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that molecules with a -CF3 group, like this compound, can exhibit improved drug potency toward certain enzymes
Cellular Effects
Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties
Molecular Mechanism
It is suggested that the trifluoromethyl group could play a role in enzyme inhibition by lowering the pKa of the cyclic carbamate, thereby enhancing hydrogen bonding interactions with proteins
Scientific Research Applications
Chemistry: : Used as a building block for designing new compounds with enhanced properties. Its unique structure facilitates the exploration of novel synthetic pathways.
Biology: : Investigated for its potential as a ligand in receptor binding studies. The trifluoromethyl group imparts hydrophobicity, crucial for membrane permeability and bioavailability.
Medicine: : Explored as a potential pharmaceutical agent due to its ability to interact with specific biological targets, such as enzyme inhibitors or receptor antagonists.
Industry: : Utilized in the development of advanced materials, including polymers and coatings, due to its structural stability and unique electronic properties.
Properties
IUPAC Name |
N-[2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S2/c19-18(20,21)15-1-3-16(4-2-15)29(26,27)24-10-8-23(9-11-24)7-6-22-17(25)14-5-12-28-13-14/h1-5,12-13H,6-11H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXWSEKDBGNWLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396037.png)

![N-(4-bromophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2396041.png)
![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2396042.png)



![N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2396046.png)

![(2-Chloropyridin-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2396052.png)

![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)
